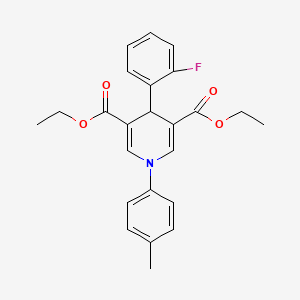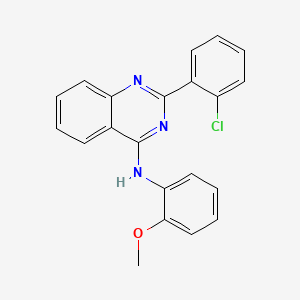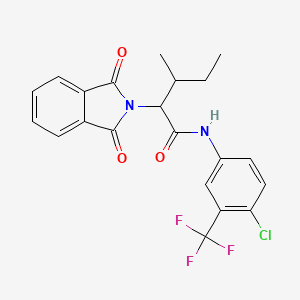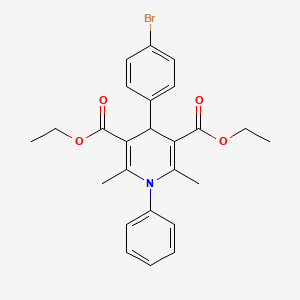![molecular formula C18H18N2O2S B11647882 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647882.png)
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{[1-(4-エチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオン は、チアゾリジンジオン類に属する合成有機分子です。チアゾリジンジオン類は、多様な生物活性で知られており、しばしば潜在的な治療用途について研究されています。
準備方法
合成経路と反応条件
(5Z)-5-{[1-(4-エチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンの合成は、通常、チアゾリジン-2,4-ジオン誘導体と適切なアルデヒドまたはケトンの縮合反応によって行われます。 この反応は、通常、穏やかな条件下で行われ、多くの場合、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、エタノールやメタノールなどの溶媒を必要とする場合があります .
工業的製造方法
この化合物の具体的な工業的製造方法はあまりよく文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることになります。これには、収率と純度を高くするために反応条件を最適化し、再結晶やクロマトグラフィーなどの精製技術を導入することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピロール環で酸化反応を起こし、さまざまな酸化された誘導体を生成します。
還元: 還元反応はチアゾリジン環を標的とし、それをより飽和した形態に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: 求電子置換反応には、臭素や硝酸などの試薬が含まれる場合があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、一方、置換は芳香族環にハロゲンまたはニトロ基を導入する可能性があります。
科学研究における用途
化学
化学において、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。 そのユニークな構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体となります .
生物学
生物学的に、チアゾリジンジオン類は、抗炎症作用と抗糖尿病作用で知られています。 この化合物は、特に代謝性疾患の文脈で、同様の活性を調査される可能性があります .
医学
医学において、チアゾリジンジオン類は、2型糖尿病の治療におけるインスリン感受性促進薬として使用されています。 この化合物は、グルコース代謝を調節し、インスリン感受性を改善する可能性について探求することができます .
工業
工業的には、この化合物は、新しい医薬品の開発や他の生物活性分子の合成における前駆体として用途が見いだされる可能性があります .
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, thiazolidinediones are known for their anti-inflammatory and anti-diabetic properties. This compound may be investigated for similar activities, particularly in the context of metabolic disorders .
Medicine
In medicine, thiazolidinediones are used as insulin sensitizers in the treatment of type 2 diabetes. This compound could be explored for its potential to modulate glucose metabolism and improve insulin sensitivity .
Industry
Industrially, the compound may find applications in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules .
作用機序
(5Z)-5-{[1-(4-エチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンの作用機序は、ペルオキシソーム増殖剤活性化受容体(PPAR)などの特定の分子標的との相互作用を伴う可能性があります。これらの受容体は、グルコースと脂質の代謝を調節する上で重要な役割を果たしています。 PPARを活性化することで、この化合物はインスリン感受性を高め、組織におけるグルコースの取り込みを促進することができます .
類似化合物の比較
類似化合物
ピオグリタゾン: 2型糖尿病の治療に使用されているよく知られたチアゾリジンジオン類です。
ロシグリタゾン: 同様のインスリン感受性促進作用を持つ別のチアゾリジンジオン類です。
独自性
(5Z)-5-{[1-(4-エチルフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンを際立たせているのは、ピロール環の存在や芳香族環における特定の置換パターンなど、そのユニークな構造的特徴です。 これらの構造的要素は、異なる生物活性を付与し、さらなる研究開発のための貴重な化合物にする可能性があります .
類似化合物との比較
Similar Compounds
Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: The first thiazolidinedione introduced for diabetes treatment but later withdrawn due to safety concerns.
Uniqueness
What sets (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione apart is its unique structural features, such as the presence of the pyrrole ring and the specific substitution pattern on the aromatic ring. These structural elements may confer distinct biological activities and make it a valuable compound for further research and development .
特性
分子式 |
C18H18N2O2S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-4-13-5-7-15(8-6-13)20-11(2)9-14(12(20)3)10-16-17(21)19-18(22)23-16/h5-10H,4H2,1-3H3,(H,19,21,22)/b16-10- |
InChIキー |
OVQJQHKWRIDXAG-YBEGLDIGSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)S3)C |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B11647799.png)

![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)


![3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11647818.png)
![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)
![Ethyl (2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11647827.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)
![9-Methoxy-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11647846.png)
![4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
![Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11647888.png)
![2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647896.png)
